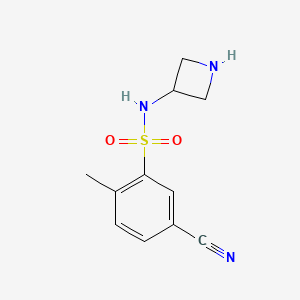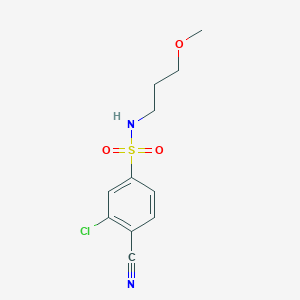
3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a cyano group, a methoxypropyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Introduction of the chloro and cyano groups.
Alkylation: Introduction of the methoxypropyl group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4-methoxyacetophenone
- 3-chloro-2-methylaniline
- 4-chlorobenzophenone
Uniqueness
3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various research applications.
Propriétés
Formule moléculaire |
C11H13ClN2O3S |
|---|---|
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
3-chloro-4-cyano-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H13ClN2O3S/c1-17-6-2-5-14-18(15,16)10-4-3-9(8-13)11(12)7-10/h3-4,7,14H,2,5-6H2,1H3 |
Clé InChI |
GXWNXULSPKPYGP-UHFFFAOYSA-N |
SMILES canonique |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



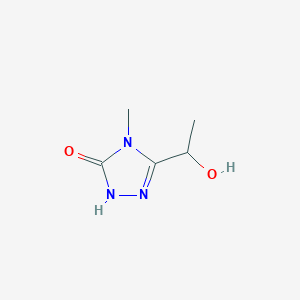
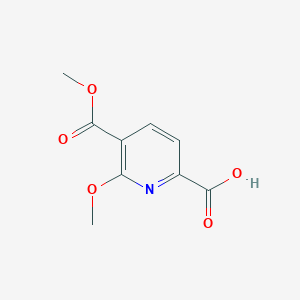



![(2S,5R,6R)-6-((2R)-2-((2R)-2-((4S)-4-Carboxy-5,5-dimethylthiazolidin-2-yl)-2-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)acetamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14902662.png)
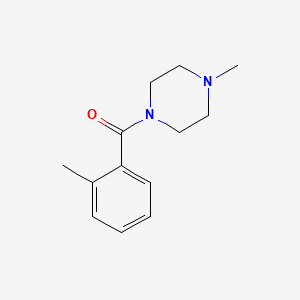
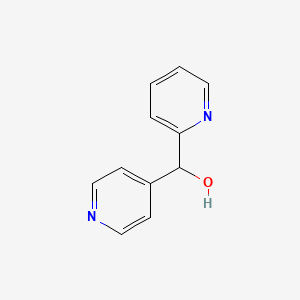

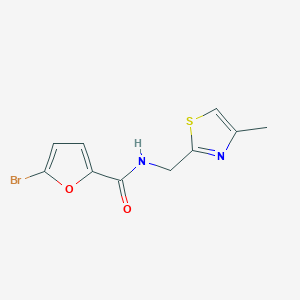

![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
